molecular formula C14H14N2O3 B1325048 Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate CAS No. 906353-03-5

Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate

Cat. No. B1325048
CAS RN: 906353-03-5
M. Wt: 258.27 g/mol
InChI Key: LIMMDGVTHPQONZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate, also known as 4-ethoxybenzoylmethyl-6-methylpyrazine, is an important organic chemical compound with a wide range of applications in scientific research. It is a colorless to yellowish crystalline solid that is soluble in organic solvents, such as methanol and ethanol. This compound is used in a variety of scientific studies, including protein crystallization, drug delivery, and chemical synthesis.

Scientific Research Applications

  • Liquid Crystal Properties : Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate has been studied for its liquid crystal properties. Research has shown that certain derivatives of this compound, such as ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate, display textures typical of smectic or cholesteric phases, as observed through differential scanning calorimetry and polarizing micrography (Weerasekare et al., 2003).

  • Potential in Cancer Research : A derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, was synthesized and used as a lead compound for the development of novel thrombin-receptor antagonists. This research focused on the synthesis of various derivatives and their biological activities, including anti-proliferatory activities for specific cancer cells (郭瓊文, 2006).

  • Supramolecular Structures : Studies on substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have revealed hydrogen-bonded supramolecular structures. These structures exhibit different dimensions and offer insights into molecular interactions and potential applications in material science (Portilla et al., 2007).

  • Impact on Flavor Compounds : The influence of nonvolatile polyphenols on the volatility of flavor compounds, including ethyl benzoate, was explored. This study contributes to understanding the interactions between different chemical structures and their effects on sensory attributes in food science (Aronson & Ebeler, 2004).

  • Anti-Juvenile Hormone Activity : Research has demonstrated that derivatives of ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate possess anti-juvenile hormone activity. These studies, particularly in the context of silkworms, contribute to our understanding of insect development and may have implications for pest control (Yamada et al., 2016).

  • Corrosion Inhibition in Steel : A theoretical study on the synthesis of derivatives, including ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, has shown potential in the field of corrosion inhibition for mild steel in acidic environments. This research is significant for industrial applications and materials science (Arrousse et al., 2021).

  • Anti-PAR4 Activity in Drug Development : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were identified as non-peptide protease-activated receptor 4 (PAR4) antagonists. This discovery is important in the development of novel antiplatelet agents for medical applications (Chen et al., 2008).

properties

IUPAC Name

ethyl 4-(6-methylpyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-18-14(17)11-4-6-12(7-5-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMMDGVTHPQONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640400
Record name Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate

CAS RN

906353-03-5
Record name Ethyl 4-[(6-methyl-2-pyrazinyl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906353-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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